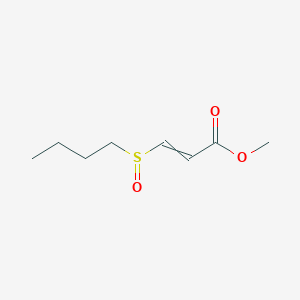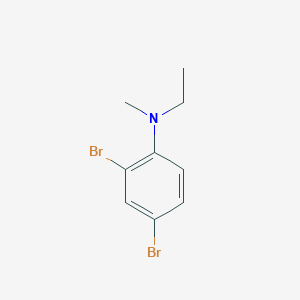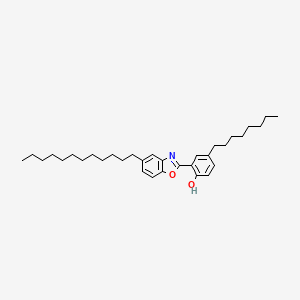
6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one is an organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The unique structure of this compound, featuring a benzoxazole ring fused with a cyclohexadienone moiety, imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid or its derivatives under acidic conditions.
Cyclohexadienone Formation: The cyclohexadienone moiety can be formed through oxidative cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the cyclohexadienone moiety to a cyclohexanol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nucleophile-substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one depends on its specific application:
Biological Systems: It may interact with cellular components, leading to changes in cell signaling pathways or inducing cell death in cancer cells.
Optoelectronic Devices: The compound’s electronic properties enable it to function as a charge transport material or light-emitting material.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds such as 2-(4’-aminophenyl)benzoxazole and 2-(4’-hydroxyphenyl)benzoxazole share structural similarities.
Cyclohexadienone Derivatives: Compounds like 4-hydroxycyclohexa-2,5-dien-1-one and 4-methylcyclohexa-2,5-dien-1-one are structurally related.
Uniqueness
6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)-4-octylcyclohexa-2,4-dien-1-one is unique due to its combination of a benzoxazole ring with a cyclohexadienone moiety, along with long alkyl chains. This unique structure imparts distinct chemical, physical, and biological properties, making it valuable for various applications.
Properties
CAS No. |
62529-23-1 |
|---|---|
Molecular Formula |
C33H49NO2 |
Molecular Weight |
491.7 g/mol |
IUPAC Name |
2-(5-dodecyl-1,3-benzoxazol-2-yl)-4-octylphenol |
InChI |
InChI=1S/C33H49NO2/c1-3-5-7-9-11-12-13-14-16-18-20-28-22-24-32-30(26-28)34-33(36-32)29-25-27(21-23-31(29)35)19-17-15-10-8-6-4-2/h21-26,35H,3-20H2,1-2H3 |
InChI Key |
YVCKEJCEWYTIQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)CCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)


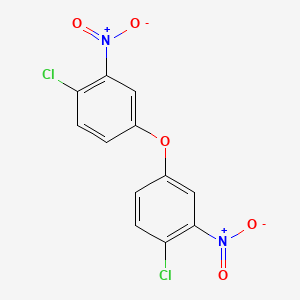
![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
![3-Hydroxy-4-[(3-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14516758.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
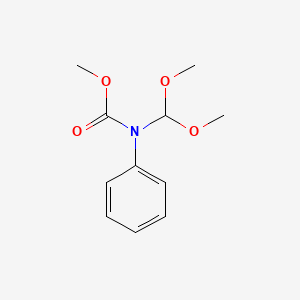
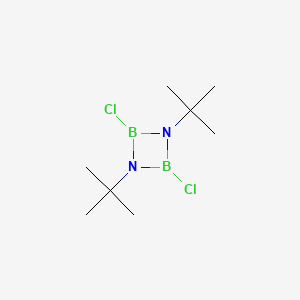
![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)
